Cas no 735322-58-4 (4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one)

4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one structure
735322-58-4 structure
Product Name:4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one
CAS No:735322-58-4
MF:C19H18N4OS
MW:350.437422275543
CID:3106177
PubChem ID:3795359
Update Time:2025-05-18

4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-sec-butylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
    • 4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one
    • AKOS034466629
    • CHEMBL1506487
    • EN300-06790
    • AB00721020-01
    • SMR000591623
    • 735322-58-4
    • 4-[4-(butan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
    • DTXSID701121038
    • 4-(4-butan-2-ylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
    • HMS2887C11
    • Z56933807
    • 2,4-Dihydro-4-[4-(1-methylpropyl)phenyl]-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
    • ZINC03886686
    • CS-0220485
    • MLS001178255
    • Inchi: 1S/C19H18N4OS/c1-3-12(2)13-8-10-14(11-9-13)22-17(24)15-6-4-5-7-16(15)23-18(22)20-21-19(23)25/h4-12H,3H2,1-2H3,(H,21,25)
    • InChI Key: VYKRXNSTDHIOKN-UHFFFAOYSA-N
    • SMILES: S=C1NN=C2N1C1C=CC=CC=1C(N2C1C=CC(=CC=1)C(C)CC)=O

Computed Properties

  • Exact Mass: 350.12013238Da
  • Monoisotopic Mass: 350.12013238Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 80Ų

4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one Pricemore >>

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Additional information on 4-4-(butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4triazolo4,3-aquinazolin-5-one

4-(Butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4-triazolo[4,3-a]quinazolin-5-one: A Comprehensive Overview

4-(Butan-2-yl)phenyl-1-sulfanyl-4H,5H-1,2,4-triazolo[4,3-a]quinazolin-5-one, also known by its CAS registry number CAS No. 735322-58-4, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential applications in drug discovery.

The molecular structure of this compound is characterized by a fused ring system comprising a triazole ring and a quinazoline moiety. The presence of the sulfanyl group (-S-) at position 1 and the butan-2-ylphenyl substituent at position 4 introduces unique electronic and steric properties to the molecule. These features make it an interesting candidate for exploring its reactivity and bioavailability in various chemical and biological systems.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as X-ray crystallography and NMR spectroscopy. Researchers have reported that the compound exhibits notable stability under physiological conditions, making it a promising lead for drug development. Furthermore, its ability to form hydrogen bonds and interact with biomolecules has been highlighted as a key factor in its potential therapeutic applications.

In terms of pharmacological activity, preliminary assays have indicated that 4-(Butan-2-yl)phenyl-1-sulfanyl... shows moderate inhibitory effects on certain enzymes associated with inflammatory diseases. This finding aligns with the broader trend in medicinal chemistry where heterocyclic compounds are increasingly being explored for their anti-inflammatory and antioxidant properties.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled chemists to optimize the synthesis pathway, resulting in higher yields and improved purity. These improvements are crucial for scaling up production if the compound is to be considered for clinical trials.

Moreover, computational studies using molecular docking techniques have provided insights into the binding modes of this compound with target proteins. These studies suggest that the sulfanyl group plays a critical role in stabilizing interactions within the protein binding site. Such findings underscore the importance of functional group optimization in drug design.

In conclusion, CAS No. 735322-58... represents a significant advancement in heterocyclic chemistry with promising potential in therapeutic applications. As research continues to unravel its full spectrum of biological activities, this compound is likely to remain a focal point in both academic and industrial settings.

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